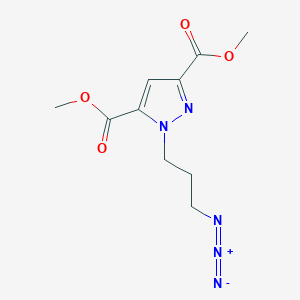
Dimethyl 1-(3-azidopropyl)pyrazole-3,5-dicarboxylate
Número de catálogo B8291223
Peso molecular: 267.24 g/mol
Clave InChI: OWNKFJIZCOCVOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05821241
Procedure details


A solution of 5-1 (1.0 g, 3.45 mmol) in 10 ml DMSO was treated with NaN3 (0.883 g, 13.8 mmol) and mixture stirred at 25° C. for 5 h. Next, the reaction mixture was diluted with 100 ml of H2O and then extracted with ethyl acetate (3×100 ml). The combined organic extracts were washed with water (2×100 ml) and brine (1×100 ml), dried over Na2SO4 and evaporated to give 5-2 as a colorless oil.
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][N:5]1[C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][C:7]([C:14]([O:16][CH3:17])=[O:15])=[N:6]1.[N-:18]=[N+:19]=[N-:20].[Na+]>CS(C)=O.O>[N:18]([CH2:2][CH2:3][CH2:4][N:5]1[C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][C:7]([C:14]([O:16][CH3:17])=[O:15])=[N:6]1)=[N+:19]=[N-:20] |f:1.2|
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 25° C. for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with water (2×100 ml) and brine (1×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


